molecular formula C23H28N2O3 B250064 N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide

N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide

Cat. No.: B250064
M. Wt: 380.5 g/mol
InChI Key: HSYXSXBSAKZESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide, also known as CYCLOPS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of benzamides and has a cyclic structure that enables it to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. This results in the modulation of various biological pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide is its high stability and purity, which makes it an ideal compound for laboratory experiments. However, its poor solubility in water can make it challenging to use in certain experimental setups. Additionally, the lack of a complete understanding of its mechanism of action can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to fully understand its mechanism of action and to identify its specific biological targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide involves the condensation of 4-ethoxybenzoic acid with cyclohexylamine, followed by the reaction with N-methylbenzamide. This process yields a white crystalline solid that is highly pure and stable.

Scientific Research Applications

N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit promising activity against a wide range of biological targets, including cancer, inflammation, and pain. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide

InChI

InChI=1S/C23H28N2O3/c1-3-28-19-15-13-17(14-16-19)22(26)24-21-12-8-7-11-20(21)23(27)25(2)18-9-5-4-6-10-18/h7-8,11-16,18H,3-6,9-10H2,1-2H3,(H,24,26)

InChI Key

HSYXSXBSAKZESI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.